Cas no 286443-22-9 (trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid)

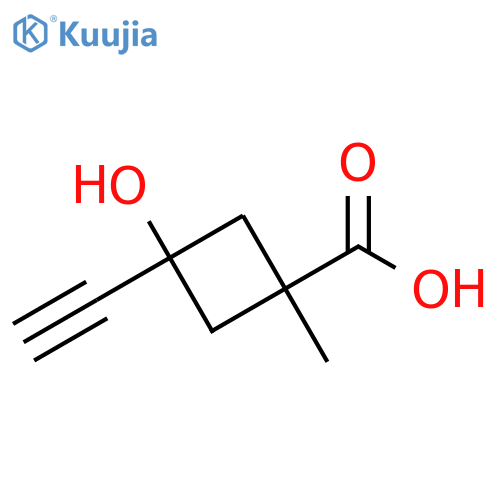

286443-22-9 structure

商品名:trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclobutanecarboxylicacid, 3-ethynyl-3-hydroxy-1-methyl-, trans-

- Cyclobutanecarboxylic acid, 3-ethynyl-3-hydroxy-1-methyl-, trans- (9CI)

- trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

- trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

- PB39030

- trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylicacid

- cis-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

- (1r,3r)-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

- AT24519

- 286442-92-0

- P13737

- 286443-22-9

- P13736

- cis-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid

- PB37594

- SB21720

- SB21721

- CS-0057719

- 1379185-58-6

- DTXSID601185752

- 3-ETHYNYL-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLIC ACID

- CS-0057720

- (1s,3s)-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

- DTXSID301193603

-

- インチ: InChI=1S/C8H10O3/c1-3-8(11)4-7(2,5-8)6(9)10/h1,11H,4-5H2,2H3,(H,9,10)/t7-,8-

- InChIKey: WELZENHDPWSVPL-ZKCHVHJHSA-N

- ほほえんだ: C[C@]1(C[C@@](O)(C1)C#C)C(O)=O

計算された属性

- せいみつぶんしりょう: 154.063

- どういたいしつりょう: 154.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): -0.1

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-100MG |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 95% | 100MG |

¥ 2,211.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-250MG |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 95% | 250MG |

¥ 3,537.00 | 2023-04-13 | |

| Chemenu | CM321211-100mg |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |

286443-22-9 | 95% | 100mg |

$341 | 2021-06-15 | |

| Chemenu | CM321211-100mg |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |

286443-22-9 | 95% | 100mg |

$981 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128359-500mg |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 98% | 500mg |

¥7706.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128359-100mg |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 98% | 100mg |

¥3618.00 | 2024-05-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-5G |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 95% | 5g |

¥ 26,492.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-1G |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 95% | 1g |

¥ 8,830.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122037-500MG |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid |

286443-22-9 | 95% | 500MG |

¥ 5,887.00 | 2023-04-13 | |

| Ambeed | A863072-1g |

trans-3-Ethynyl-3-hydroxy-1-methylcyclobutane-carboxylic acid |

286443-22-9 | 95+% | 1g |

$1707.0 | 2024-04-20 |

trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

286443-22-9 (trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid) 関連製品

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:286443-22-9)trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid

清らかである:99%

はかる:1g

価格 ($):1536.0